2-Oxotetradecanoic acid

Enzymology Cytochrome P450 Metabolic engineering

Sourcing a defined C14 α-keto fatty acid scaffold for reproducible metabolic or pharmacological studies is often hindered by limited catalog availability. 2-Oxotetradecanoic acid directly resolves this bottleneck. It serves as a critical intermediate in peroxisomal α-oxidation and a key probe for CYP102 (P450BM-3) structure-activity relationship mapping. Its specific 2-oxo group enables covalent PPARγ partial agonist pharmacology, a property absent in saturated analogs. - Enables precise chain-length vs. activity profiling for CYP450 enzymes, bridging the gap between C12 and C16 substrates. - Provides a balanced LogP of 4.61, optimized for cell permeability and in vitro assay compatibility. - Supports regioselective enolacetate synthesis for building fatty acid-derived compound libraries.

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
CAS No. 25575-65-9
Cat. No. B15481127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxotetradecanoic acid
CAS25575-65-9
Molecular FormulaC14H26O3
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)C(=O)O
InChIInChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h2-12H2,1H3,(H,16,17)
InChIKeyQNAQCEOTTMFHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxotetradecanoic Acid Specifications


2-Oxotetradecanoic acid (synonym: 2-ketomyristic acid; CAS: 25575-65-9) is a 14-carbon straight-chain α-keto fatty acid with molecular formula C₁₄H₂₆O₃ and molecular weight 242.35 Da . The compound features a ketone group at the 2-position adjacent to the terminal carboxylic acid, classifying it within the long-chain oxo fatty acid family (Lipid Maps ID: LMFA01060098) [1]. Its predicted physicochemical properties include a boiling point of 339.2 ± 11.0 °C at 760 mmHg and an ACD/LogP of 4.61 . As an α-keto acid derivative of myristic acid (tetradecanoic acid, C14:0), this compound serves as a key intermediate in the peroxisomal α-oxidation pathway of long-chain fatty acids .

2-Oxotetradecanoic Acid Substitution Risks


Within the long-chain oxo fatty acid class, chain length and the precise position of the oxo functional group critically determine enzymatic recognition, metabolic fate, and ligand-binding pharmacology [1]. For instance, cytochrome P450BM-3 (CYP102) exhibits strict chain-length-dependent oxidation rates, oxidizing 14-oxotetradecanoic acid at a rate approximately 1.6-fold lower than the C16 homolog (16-oxohexadecanoic acid) but faster than the C12 analog (12-oxododecanoic acid) [2]. Furthermore, the position of the oxo group dictates covalent reactivity with nuclear receptors such as PPARγ — 2-oxo-substituted fatty acids exhibit different covalent bond formation efficiencies and partial agonist profiles compared to ω-oxo or internal oxo isomers [3][4]. Substituting 2-oxotetradecanoic acid with a shorter-chain analog (e.g., 2-oxododecanoic acid, C12) or a positional isomer (e.g., 3-oxotetradecanoic acid) would alter metabolic flux kinetics and receptor activation outcomes, invalidating experimental reproducibility in studies requiring this specific C14 α-keto scaffold.

2-Oxotetradecanoic Acid Differentiation Evidence


Chain-Length-Dependent CYP102 Oxidation Kinetics

In a comparative study of cytochrome P450BM-3 (CYP102)-catalyzed oxidation of ω-oxo fatty acids, 14-oxotetradecanoic acid (the ω-oxo positional isomer of 2-oxotetradecanoic acid) was oxidized exclusively to the corresponding α,ω-diacid with an oxidation rate that ranks third among four tested chain lengths [1]. The relative oxidation rate order was C16 > C18 ≈ C14 > C12, establishing chain-length-dependent substrate specificity that informs metabolic flux predictions and enzyme engineering applications. This data demonstrates that the C14 scaffold occupies a specific kinetic niche not shared by shorter (C12) or longer (C16, C18) homologs.

Enzymology Cytochrome P450 Metabolic engineering

PPARγ Covalent Activation Potential

Crystal structure analysis of PPARγ bound to oxidized fatty acids reveals that oxo fatty acids can couple covalently with the receptor, a mechanism not available to standard saturated fatty acids such as myristic acid (C14:0) [1]. This covalent binding mode confers distinct pharmacological properties: ESI mass spectrometry characterization shows that different oxo-fatty acids exhibit variable reactivities with PPARγ, explaining why covalently bound fatty acids display partial rather than full agonist activity [2]. Thermal stability and gene expression analyses indicate that such covalent ligands are particularly effective activators of PPARγ compared to non-covalent fatty acid ligands [1].

Nuclear receptor pharmacology PPARγ agonism Covalent ligand design

Regioselective Enolacetate Derivatization

In a comparative derivatization study of keto fatty acids, 2-oxohexadecanoic acid (the C16 homolog of 2-oxotetradecanoic acid) underwent reflux with acetic anhydride and p-toluene sulfonic acid to yield primarily 2-acetoxy-2-hexadecenoic acid (enolacetate) [1]. This reaction outcome contrasts with that of internal keto fatty acids (e.g., 10-oxoundecanoic acid) which yield different enolacetate isomers under identical conditions. The 2-oxo positional substitution directs enolacetate formation specifically at the α-position, a regiochemical outcome not achievable with 3-oxo or internal oxo isomers.

Synthetic chemistry Derivatization Enolacetate synthesis

2-Oxotetradecanoic Acid Application Scenarios


Cytochrome P450 Specificity & Metabolic Engineering

Investigators studying chain-length selectivity in cytochrome P450 enzymes (particularly CYP102/P450BM-3 family members) should procure 2-oxotetradecanoic acid for use as a defined C14 substrate in comparative oxidation assays. As established in Section 3, 14-oxotetradecanoic acid exhibits a distinct oxidation rate intermediate between C12 and C16 homologs [1], making the C14 scaffold essential for establishing complete chain-length vs. activity profiles. This compound enables systematic structure-activity relationship mapping across the C12-C18 range, which cannot be achieved using only shorter (C12) or longer (C16) representatives.

PPARγ Partial Agonist Development

Researchers exploring covalent ligands for PPARγ or developing partial agonists with distinct transcriptional profiles should utilize 2-oxotetradecanoic acid as a representative α-keto fatty acid scaffold. The 2-oxo functional group confers covalent binding potential absent in saturated fatty acid controls [2][3], enabling investigation of covalent vs. non-covalent ligand pharmacology and partial agonism mechanisms. The C14 chain length provides a balanced lipophilicity (LogP 4.61) suitable for cell permeability studies while maintaining sufficient aqueous solubility for in vitro assays .

α-Functionalized Fatty Acid Derivative Synthesis

Synthetic organic chemists requiring α-position-specific enolacetate precursors for further derivatization (e.g., thiazolidinone synthesis, vinyl monomer preparation) should select 2-oxotetradecanoic acid over internal keto fatty acid isomers. The 2-oxo substitution directs enolacetate formation specifically to the α-position under standard acetic anhydride/p-TSA reflux conditions [4], enabling predictable and regioselective synthesis of 2-acetoxy-2-tetradecenoic acid intermediates that serve as versatile building blocks for fatty acid-derived compound libraries.

Peroxisomal α-Oxidation Pathway Studies

Investigators studying peroxisomal fatty acid α-oxidation and the metabolic fate of 2-hydroxy fatty acids should employ 2-oxotetradecanoic acid as a pathway intermediate standard. As a putative intermediate in the α-oxidation of myristic acid (C14:0) to 2-hydroxytetradecanoic acid , this compound is essential for metabolic flux analysis and for distinguishing between α-oxidation and β-oxidation pathway contributions in long-chain fatty acid catabolism studies. Procurement of the authentic standard enables accurate LC-MS/MS quantification and tracer studies.

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